3-fluoro-N-methoxy-N,4-dimethylbenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-methoxy-N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-4-5-8(6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCYVGEYOISGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-Step Synthesis:
Preparation of Fluorinated Benzoic Acid:
- Fluorinated benzoic acids can be prepared through various methods, including direct fluorination of benzoic acids or synthesis from fluorinated precursors.
Activation of the Carboxylic Acid:
- The carboxylic acid group can be activated using reagents like oxalyl chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an acyl chloride or an activated ester, respectively.
-
- The activated acid is then coupled with the appropriate amine (in this case, a methoxy-substituted amine) in the presence of a base like triethylamine.
Introduction of Methyl Groups:
- Methyl groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Purification Methods
Purification of the final product typically involves flash column chromatography on silica gel, using solvents such as ethyl acetate and petroleum ether in varying ratios.
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the compound by analyzing proton ($$^1$$H NMR) and carbon ($$^{13}$$C NMR) signals.
- Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns to verify the compound's identity.
- Thin Layer Chromatography (TLC): Used to monitor the reaction progress and purity of the compound.
Chemical Reactions Analysis
3-Fluoro-N-methoxy-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has identified 3-fluoro-N-methoxy-N,4-dimethylbenzamide as a candidate for anticancer drug development. Its structural features contribute to its ability to inhibit tumor growth. In particular, studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, nitrogen-containing compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against a range of bacterial strains, including Staphylococcus aureus and Candida albicans. The fluorine substitution is believed to enhance the compound's lipophilicity, improving its ability to penetrate microbial membranes .
Biological Research Applications
Biological Activity Studies
The exploration of this compound in biological systems has highlighted its potential as a lead compound for further drug development. Studies indicate that the compound can modulate various biological pathways, potentially acting as an inhibitor of specific enzymes involved in cancer progression and microbial resistance .
Case Study: Antimalarial Activity
In a recent study focusing on antimalarial compounds, derivatives of benzamides were screened for activity against Plasmodium falciparum. While this compound was not the primary focus, its structural analogs demonstrated significant activity against drug-resistant strains of malaria . This suggests a potential avenue for further investigation into the compound's efficacy against parasitic infections.
Synthetic Methodologies
Synthesis and Derivatives
The synthesis of this compound typically involves coupling reactions between fluorinated benzoic acids and methoxy amines. For example, one method utilizes N,N-dimethylhydroxylamine hydrochloride in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product with high efficiency .
Table: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Fluorobenzoic acid + N,N-Dimethylhydroxylamine | DCM, room temperature | 71% |
| 2 | EDC as coupling agent | Stirred for 75 hours | - |
Mechanism of Action
The mechanism of action for 3-fluoro-N-methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 3-fluoro substitution in the target compound may sterically hinder rotational freedom compared to 4-bromo-N,N-dimethylbenzamide, which has a single rotatable bond .
Spectroscopic Properties :
- IR Spectroscopy : All compounds show strong C=O stretches (~1720 cm⁻¹), but halogenated derivatives (e.g., 3-chloro-2-fluoro) exhibit additional absorption bands for C–F/C–Cl bonds .
- NMR : Methoxy (δ~3.4–3.6 ppm) and N-methyl (δ~3.0–3.4 ppm) groups are consistent across analogs, while aromatic proton shifts vary with substituent electronegativity .
Biological and Synthetic Relevance: Therapeutic Potential: Fluorinated analogs like this compound are hypothesized to inhibit p38 MAPK, similar to the brominated derivative 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, which shows anti-inflammatory activity . Reactivity: Methoxy-N-methyl groups enhance stability in cross-coupling reactions, as seen in the synthesis of N-(2-iodophenyl)-N,4-dimethylbenzamide (93% yield) .
Biological Activity
Overview
3-Fluoro-N-methoxy-N,4-dimethylbenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including a fluorine atom and methoxy group, contribute to its potential biological activity, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various research domains.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzoic acid with methoxyamine hydrochloride in the presence of a base such as triethylamine. The process is carried out in an organic solvent like dichloromethane at room temperature. The intermediate product is then treated with dimethylamine to yield the final compound.
Synthesis Steps:
- Starting Materials : 3-fluoro-4-methylbenzoic acid, methoxyamine hydrochloride, dimethylamine.
- Reagents : Triethylamine (base), dichloromethane (solvent).
- Reaction Conditions : Room temperature.
- Final Product : this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. This inhibition can lead to significant alterations in various biochemical pathways, affecting cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their activity.
- Receptor Interaction : It may alter receptor functions by interacting with specific binding sites.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, although further studies are required to elucidate this aspect fully .
Case Studies and Research Findings
Several studies have explored the biological implications of benzamide derivatives similar to this compound:
- Cholinesterase Inhibition : Research on related benzamide derivatives has demonstrated their ability to inhibit cholinesterase enzymes, which are critical in neurotransmission and have implications for treating neurodegenerative diseases .
- RET Kinase Inhibition : A study focusing on benzamide derivatives found that certain compounds exhibited moderate to high potency as RET kinase inhibitors in cancer therapy . Although not directly related to this compound, these findings highlight the potential for similar compounds in therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound compared to related compounds, a table summarizing key properties and activities is provided below.
Q & A
Q. What coupling reagents and conditions are optimal for synthesizing 3-fluoro-N-methoxy-N,4-dimethylbenzamide from its carboxylic acid precursor?
A two-step approach is recommended:
- Step 1: Activate the carboxylic acid (e.g., 3-fluoro-4-methylbenzoic acid) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This minimizes side reactions and improves yield .
- Step 2: React with N-methoxy-N-methylamine (or similar nucleophiles) under anhydrous conditions at low temperatures (−50°C to 0°C) to prevent racemization or decomposition .
Key Considerations: Use dichloromethane or acetonitrile as solvents, and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
Q. What safety protocols are critical when handling fluorinated benzamides like this compound?
- Hazard Assessment: Conduct a pre-experiment risk analysis for mutagenicity (e.g., Ames testing) and thermal stability (DSC to detect decomposition temperatures) .
- PPE: Use nitrile gloves, fume hoods, and sealed containers to minimize inhalation/contact risks.
- Waste Disposal: Follow local regulations for halogenated organic waste, as improper disposal can lead to environmental persistence .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence electronic properties and reactivity compared to non-fluorinated analogs?
The 3-fluoro group exerts strong electron-withdrawing effects via inductive mechanisms:
- Electronic Effects: Reduces electron density at the aromatic ring, enhancing electrophilic substitution at the para position (e.g., nitration or halogenation) .
- Reactivity: Fluorine’s steric bulk may hinder sterically demanding reactions (e.g., Suzuki coupling) but improves stability against metabolic degradation in biological studies .
Experimental Validation: Compare Hammett constants (σₘ) of fluorinated vs. non-fluorinated derivatives using UV-Vis spectroscopy .
Q. How can contradictions in observed vs. predicted 1H-NMR splitting patterns be resolved?
Contradictions often arise from:
- Dynamic Effects: Rotational barriers in the amide bond or methoxy group can cause unexpected splitting. Use variable-temperature NMR to assess conformational exchange .
- Solvent Anisotropy: Polar solvents (e.g., DMSO-d₆) may deshield specific protons. Compare spectra in CDCl₃ vs. DMSO-d₆ .
Case Study: In N,4-dimethylbenzamide, the N–H proton (δ 6.2 ppm) shows coupling with adjacent methyl groups, which can be modeled using DFT calculations .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
X-ray studies of analogous compounds reveal:
- Hydrogen Bonding: N–H⋯O interactions (2.8–3.0 Å) form 1D chains along the crystallographic axis .
- Van der Waals Forces: Fluorine’s high electronegativity enhances dipole-dipole interactions with adjacent methyl groups .
- π-Stacking: Offset stacking of aromatic rings (3.4–3.6 Å spacing) contributes to lattice stability .
Q. What methodological strategies optimize fluorescence properties for biological imaging applications?
- Solvent Optimization: Use aprotic solvents (e.g., DMF) to enhance quantum yield by reducing collisional quenching .
- pH Sensitivity: Fluorescence intensity peaks at pH 5–6 due to protonation/deprotonation of the amide group. Use buffered solutions (e.g., phosphate buffer) for stability .
- Temperature Control: Maintain ≤25°C to prevent thermal broadening of emission spectra .
Q. How can computational methods predict the biological activity of this compound?
- Docking Studies: Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Fluorine’s electronegativity often enhances binding affinity to hydrophobic pockets .
- QSAR Modeling: Correlate substituent effects (e.g., Hammett constants) with bioactivity data from analogous compounds .
- MD Simulations: Assess conformational stability in aqueous vs. lipid environments to predict membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
